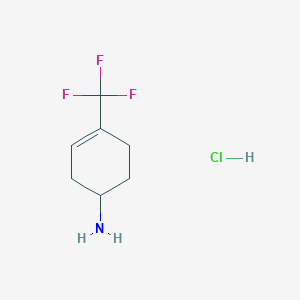

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

CAS No.: 1803580-73-5

Cat. No.: VC2895875

Molecular Formula: C7H11ClF3N

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803580-73-5 |

|---|---|

| Molecular Formula | C7H11ClF3N |

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 4-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1,6H,2-4,11H2;1H |

| Standard InChI Key | QAHGCMSAAXUPED-UHFFFAOYSA-N |

| SMILES | C1CC(=CCC1N)C(F)(F)F.Cl |

| Canonical SMILES | C1CC(=CCC1N)C(F)(F)F.Cl |

Introduction

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a versatile organic compound that serves as a scaffold in various chemical syntheses. It is characterized by its trifluoromethyl group attached to a cyclohexene ring, which is further functionalized with an amine group. This compound is particularly useful in the development of pharmaceuticals and other fine chemicals due to its reactive sites.

Synthesis and Preparation

The synthesis of 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride typically involves several steps, starting from readily available precursors. The exact method may vary depending on the desired yield and purity. Common techniques include fluorination reactions followed by amination steps.

Applications and Research Findings

This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical agents. Its trifluoromethyl group is particularly valuable due to its ability to enhance the lipophilicity and stability of drugs. Research has shown that trifluoromethyl-substituted compounds can exhibit improved biological activity, including antimalarial and anticancer properties .

Safety and Handling

Handling 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume